(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-2-yl)methanone
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Overview
Description
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-2-yl)methanone is a complex organic compound that features a bipiperidine core linked to a fluorophenoxy group and a pyridinyl methanone moiety
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancer cells, making it a significant target for anticancer drugs .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition prevents the kinase from performing its normal function, which disrupts the growth and survival of cancer cells .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. These pathways are primarily involved in cell growth and survival. By inhibiting c-Met kinase, the compound disrupts these pathways, leading to a decrease in cancer cell proliferation .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in a significant decrease in the proliferation of cancer cells. In vitro studies have shown that the compound has moderate to good antitumor activities, with IC50 values in the micromolar range for various cancer cell lines .
Biochemical Analysis
Biochemical Properties
Similar compounds have shown potential as kinase inhibitors , suggesting that this compound may interact with enzymes such as kinases in biochemical reactions. The nature of these interactions likely involves the formation of non-covalent bonds between the compound and the enzyme’s active site, potentially altering the enzyme’s activity.
Cellular Effects
Based on its potential role as a kinase inhibitor , it could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
If it acts as a kinase inhibitor , it may bind to the active site of kinases, inhibiting their activity and leading to changes in downstream signaling pathways and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the bipiperidine core, followed by the introduction of the fluorophenoxy group through nucleophilic substitution reactions. The final step involves the coupling of the pyridinyl methanone moiety under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of receptor-ligand interactions. Its ability to interact with specific biological targets makes it a valuable tool for probing cellular mechanisms.
Medicine
In medicinal chemistry, (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-2-yl)methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
The compound’s unique properties make it suitable for use in the development of advanced materials. It can be incorporated into polymers or used as a precursor for the synthesis of functional materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Chlorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-2-yl)methanone
- (4-(2-Bromophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-2-yl)methanone
- (4-(2-Methylphenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-2-yl)methanone
Uniqueness
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-2-yl)methanone is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it different from its analogs with other substituents, potentially leading to different biological activities and chemical reactivities.
Properties
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c23-19-5-1-2-7-21(19)28-18-10-15-25(16-11-18)17-8-13-26(14-9-17)22(27)20-6-3-4-12-24-20/h1-7,12,17-18H,8-11,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFVCRWJLCWMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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